molecular formula C10H8ClN3O B2512638 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-80-4

4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2512638
CAS RN: 338750-80-4
M. Wt: 221.64
InChI Key: LWXSIZZHUASXEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of unsubstituted and methyl- or chlorine-substituted aromatic amine with formaldehyde . This process usually requires acid catalysis . For example, 2-Chloro-4-(o-chloroanilino-methyl)-phenylamine could be formed by isomeric rearrangement of N, N ′-bis-(2-chlorophenyl)-methane diamine over HY zeolite .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one” are not fully detailed in the search results. It is known that the compound is not soluble in water .

Scientific Research Applications

Synthesis and Structural Studies

  • 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one and similar compounds have been synthesized and studied for their structural properties. For instance, a study described the synthesis of spiro-fused pyrazolones, where a hydroxylamine reaction with 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles led to compounds mainly present as (Z)-2,4-dihydro-4-[(hydroxyamino)methylene]-3H-pyrazol-3-ones (Holzer et al., 2003). These compounds were further treated to produce triazaspiro[2.4]hepta-1,6-dien-4-ones, with their structure confirmed by single-crystal X-ray analysis and NMR spectroscopy.

Spectroscopic and Computational Studies

  • Studies have also focused on the spectroscopic and computational analysis of pyrazolone derivatives. A research paper investigated the structure of 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, determining that they exist predominantly in a specific tautomeric form with intramolecular hydrogen bonding (Rockley & Summers, 1981). Another study synthesized pyrazole derivatives with 4-[(4-chlorophenylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, performing quantum mechanical calculations and testing for antibacterial and antitumor properties (Hamama et al., 2012).

Crystallographic Analysis

  • Crystallographic analysis of these compounds provides insights into their molecular geometry and potential applications. For example, a study of (4Z)-4-[(4-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one revealed detailed information about its crystal packing and molecular conformation stabilized by intramolecular hydrogen bonding (Chi et al., 2009).

Mass Spectral Analysis

  • Mass spectral analysis of these compounds, including fragmentation patterns, is another key area of research. This helps in understanding the stability and reactivity of these molecules under different conditions. A study elucidated the mass spectral fragmentation patterns of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one derivatives, identifying the principal fragmentation routes and minor routes involving the loss of various groups (Keats et al., 1982).

Biological and Pharmacological Investigations

  • While excluding specific drug use and side effects, there's research investigating the broader biological activities of these compounds. For instance, studies have explored their potential antibacterial, antitumor, and antimalarial activities. These applications are derived from their unique structural and chemical properties, making them candidates for further pharmaceutical development (Al-Adiwish et al., 2017).

properties

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-1-3-9(4-2-8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHJRNKWSPGTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=CNNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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